molecular formula C12H16BrN3O3 B4079003 N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide

Cat. No.: B4079003
M. Wt: 330.18 g/mol
InChI Key: IREDVDPOTNGHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide acts as a potent inhibitor of this compound by binding to the ATP-binding site of the enzyme. The inhibition of this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The activation of these pathways has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cell proliferation, and promote apoptosis in various cell types. The compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it an ideal tool compound for studying the role of this compound in various cellular processes. The compound is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. The compound has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, the compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide in scientific research. One direction is to study the role of this compound in the development and progression of various diseases. The compound has been shown to have potential therapeutic applications in neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective inhibitors of this compound based on the structure of this compound. Finally, the compound can be used in combination with other drugs to enhance their therapeutic effects.

Scientific Research Applications

N~1~-(4-bromo-2-nitrophenyl)-N~2~,N~2~-diethylglycinamide is widely used in scientific research as a tool compound to study the role of this compound in various cellular processes. It has been shown to inhibit this compound activity in vitro and in vivo, leading to the activation of downstream signaling pathways. The compound has been used to study the role of this compound in neurodegenerative diseases, cancer, diabetes, and other diseases.

Properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c1-3-15(4-2)8-12(17)14-10-6-5-9(13)7-11(10)16(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREDVDPOTNGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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